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Introduction and a Note on Chirality

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern synthetic chemistry,
providing an efficient and scalable method for producing enantiomerically pure chiral alcohols
and amines, which are critical building blocks for pharmaceuticals and fine chemicals. The key
to this transformation lies in the use of a chiral catalyst to control the stereochemical outcome
of the reaction.

A fundamental principle of asymmetric synthesis is that the creation of a net enantiomeric
excess in a product requires a chiral influence in the reaction. The user has specified the use of
meso-1,2-Diphenylethylenediamine (meso-DPEN) as a ligand. It is crucial to note that meso-
DPEN is an achiral molecule due to an internal plane of symmetry. A catalyst formed from an
achiral ligand and an achiral metal precursor will itself be achiral. Such a catalyst cannot induce
enantioselectivity and will produce a racemic mixture (a 50:50 mixture of both enantiomers)
from a prochiral substrate.

Therefore, this document will focus on the universally employed and highly successful chiral
enantiomers, (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (DPEN) and their derivatives,
such as N-tosyl-DPEN (TsDPEN). These ligands, when complexed with metals like
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Ruthenium(ll), form the basis of the renowned Noyori-type catalysts, which exhibit exceptional
activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines.
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Caption: Logical relationship between ligand chirality and the stereochemical outcome of the
reaction.

Application Notes

The most prominent catalysts for ATH utilizing a chiral DPEN ligand are half-sandwich
Ruthenium(ll) complexes, typically of the form [RuCl(né-arene)(N-TsDPEN)].[2] These catalysts
operate via a metal-ligand bifunctional mechanism, where the reaction does not proceed
through direct coordination of the substrate to the metal center.[3] Instead, the substrate
interacts with the chiral ligand via hydrogen bonding, while a hydride is transferred from the
metal to the carbonyl or imine carbon through a six-membered, outer-sphere transition state.[4]

Key Advantages of Ru(ll)-TsDPEN Catalysts:

¢ High Enantioselectivity: Excellent enantiomeric excesses (ee), often >99%, are achievable
for a wide range of substrates.[5]
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« High Catalytic Activity: The catalysts are highly active, permitting very low catalyst loadings
(Substrate-to-Catalyst ratios, S/C, up to 10,000).[6][7]

« Broad Substrate Scope: Effective for the reduction of various aromatic, heteroaromatic, and
a,B-unsaturated ketones.[3]

+ Operational Simplicity: The reactions are typically run under mild conditions, using common
hydrogen donors like a formic acid/triethylamine (HCOOH/NEts) mixture or 2-propanol,
avoiding the need for high-pressure gaseous hydrogen.[2][8]
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Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Summary

The following tables summarize the performance of the (S,S)-TsDPEN-Ru catalyst in the
asymmetric transfer hydrogenation of various ketones.

Table 1: ATH of Acetophenone Derivatives Conditions: 5:2 molar mixture of HCOOH and NEts,
S/C ratio as indicated, room temperature.

Substra
SIC _ Convers Yield Product
ntry te (Ar- . ime . ee (% .
E A T h %
Ratio ion (%) (%) Config.
CO-CHs)

Acetophe
1 200 24 >99 95 97 S
none

4'-
Chloroac

2 200 20 >99 98 96 S
etopheno

ne

4'-
Methoxy

3 200 48 >99 92 97 S
acetophe

none

2'-
Methoxy

4 200 72 >99 91 99 S
acetophe

none

1-
5 Acetonap 1000 24 >99 94 95 S
hthone

Table 2: ATH of Other Ketones Conditions: 5:2 molar mixture of HCOOH and NEts, S/C ratio as
indicated, 28 °C.
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Substra SIC ] Convers Yield Product
Entry . Time (h) . ee (%) .
te Ratio ion (%) (%) Config.
Propioph
1 200 16 >99 97 97 S
enone
Benzyl
2 200 16 >99 94 98 S
acetone
4-Phenyl-
3 2- 200 16 >99 93 98 S
butanone
4 Tetralone 200 4 >99 99 99 S

Experimental Protocols

Protocol 1: Synthesis of [RuClz(p-cymene)]= Dimer

This procedure outlines the synthesis of the common catalyst precursor.[9][10]

Materials:

a-Phellandrene

Ethanol (95%)

Procedure:

Ruthenium(lll) chloride hydrate (RuCls-xH20)

Inert atmosphere apparatus (Schlenk line or glovebox)

 In a round-bottom flask equipped with a reflux condenser, dissolve RuCls-xHz20 (e.g., 2.0 g)
in 80 mL of 95% ethanol.

e Add a-phellandrene (9.2 mL) to the solution. a-phellandrene serves as the in-situ source of

the p-cymene ligand.[11]
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» Heat the mixture to reflux under an inert atmosphere (Argon or Nitrogen) for approximately
4-6 hours. The solution will turn from dark brown to a deep red color.[12]

« After the reflux period, cool the mixture to room temperature.

o Reduce the volume of the solvent to approximately one-third of the original volume using a
rotary evaporator.

» Cool the concentrated solution in an ice bath or freezer overnight to precipitate the red
crystalline product.

« [solate the solid product by filtration, wash with cold diethyl ether (2 x 10 mL), and dry under
vacuum.

e The resulting red, air-stable solid, [RuClz(p-cymene)]z, can be stored for future use.[11]
Protocol 2: Synthesis of RuCI--INVALID-LINK-- Catalyst

This protocol describes the formation of the active catalyst from the dimer and the chiral ligand.
[11]

Materials:

[RuClz(p-cymene)]2 dimer (from Protocol 1)

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Triethylamine (NEts)

Anhydrous 2-propanol

Inert atmosphere apparatus
Procedure:

o To a flame-dried Schlenk flask under an inert atmosphere, add [RuClz(p-cymene)]z (e.g.,
30.6 mg, 0.05 mmol) and (S,S)-TsDPEN (73.3 mg, 0.20 mmol).
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e Add anhydrous 2-propanol (5 mL) and triethylamine (0.2 mL).

« Stir the resulting suspension at 80 °C for 1 hour. The mixture will become a clear, orange-to-
red solution.

* Remove the solvent under reduced pressure to yield the orange solid catalyst, RuCl--
INVALID-LINK--. This catalyst can be used directly or stored under an inert atmosphere.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This is a representative procedure for the reduction of an aromatic ketone.[4][8]
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Caption: Experimental workflow for a typical asymmetric transfer hydrogenation reaction.

Materials:

RuClI--INVALID-LINK-- catalyst (from Protocol 2)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEts)

Anhydrous solvent (e.g., Dichloromethane, CHzCl2)
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e Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Anhydrous magnesium sulfate (MgSQOa)
« Inert atmosphere apparatus

Procedure:

Prepare the hydrogen donor mixture by slowly adding formic acid (e.g., 1.0 mL) to
triethylamine (e.g., 1.1 mL) in an ice bath to form a 5:2 molar mixture.

 In a flame-dried Schlenk tube under an inert atmosphere, place the RuCI--INVALID-LINK--
catalyst (e.g., 6.4 mg, 0.01 mmol, 1 mol%).

e Add the prepared HCOOH/NEts mixture (e.g., 0.5 mL).
e Add acetophenone (120 mg, 1.0 mmol, 1 equivalent) to the catalyst solution.
« Stir the reaction mixture vigorously at the desired temperature (e.g., 28 °C).

e Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography
(GC).

e Upon completion, cool the reaction to room temperature and quench by carefully adding
saturated aqueous NaHCOs solution (e.g., 10 mL).

o Extract the product with dichloromethane (3 x 15 mL).

o Combine the organic layers, dry over anhydrous MgSOQa, filter, and concentrate the solvent
under reduced pressure.

e The crude product can be purified by flash column chromatography on silica gel if necessary.

o Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-
Performance Liquid Chromatography (HPLC) or GC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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